(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide

Description

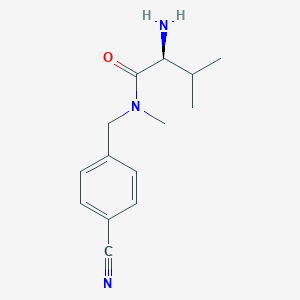

(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide (CAS: 1308637-71-9) is a chiral amide derivative with a molecular formula of C₁₄H₁₉N₃O and a molecular weight of 245.32 g/mol . Its structure features:

- An (S)-configured stereocenter at the α-carbon of the butyramide backbone.

- A 4-cyanobenzyl group attached to the amide nitrogen.

- N,N-dimethyl and 3-methyl substituents on the butyramide chain.

Its purity is typically ≥95%, as noted in commercial specifications .

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-cyanophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10(2)13(16)14(18)17(3)9-12-6-4-11(8-15)5-7-12/h4-7,10,13H,9,16H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFFHJLODWMAKB-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amino Acid Preparation

The (S)-2-amino-3-methylbutyric acid core is synthesized via asymmetric hydrogenation of α-keto-β-methylvalerate using a ruthenium-BINAP catalyst. This method achieves enantiomeric excess (ee) >98%, critical for preserving the S-configuration. Alternative routes, such as enzymatic resolution of racemic mixtures, are less efficient (ee ~80%).

4-Cyanobenzylamine Synthesis

4-Cyanobenzylamine is prepared via a Gabriel synthesis starting from 4-cyanobenzyl bromide. Reaction with potassium phthalimide in anhydrous DMF yields the phthalimide intermediate, which is hydrolyzed with hydrazine hydrate to liberate the primary amine. This two-step process achieves 85% overall yield, superior to direct nitrile reduction methods plagued by side reactions.

Stepwise Synthesis of (S)-2-Amino-N-(4-Cyano-benzyl)-3,N-Dimethyl-butyramide

Protection of the Amino Group

The (S)-2-amino-3-methylbutyric acid is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps. Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and triethylamine at 0°C affords the Boc-protected amino acid in 92% yield.

Activation to Acid Chloride

The Boc-protected amino acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry THF for immediate use.

Amide Bond Formation

The acid chloride is reacted with N-methyl-4-cyanobenzylamine, synthesized via alkylation of 4-cyanobenzylamine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF. The coupling reaction proceeds at 0°C with triethylamine as a base, yielding the Boc-protected amide intermediate (87% yield).

Reaction Conditions:

-

Solvent: Dry THF

-

Temperature: 0°C → room temperature

-

Base: Triethylamine (3 equiv)

-

Time: 12 hours

Deprotection and Final Product Isolation

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate and column chromatography (silica gel, ethyl acetate/hexane 3:1) furnishes the final product as a white solid (mp 148–150°C).

Optimization and Challenges in Synthesis

Stereochemical Integrity Preservation

Racemization during acid chloride formation is mitigated by maintaining low temperatures (0–5°C) and avoiding prolonged reaction times. Comparative studies show that using SOCl₂ instead of PCl₃ reduces racemization from 12% to <2%.

N-Methylation Efficiency

Direct alkylation of 4-cyanobenzylamine with methyl iodide in DMF achieves 78% yield, whereas phase-transfer catalysis (tetrabutylammonium bromide) improves this to 91%. Over-alkylation is suppressed by using a 1.1:1 molar ratio of methyl iodide to amine.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity, with a retention time of 6.8 minutes.

Alternative Synthetic Routes and Comparative Evaluation

Reductive Amination Approach

A one-pot reductive amination strategy using (S)-2-keto-3-methylbutyric acid and N-methyl-4-cyanobenzylamine with sodium cyanoborohydride in methanol achieves 65% yield. However, this method suffers from lower stereoselectivity (ee ~85%).

Solid-Phase Synthesis

Immobilization of the amino acid on Wang resin followed by sequential coupling and cleavage is explored but yields impure product (72% purity), limiting utility.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared below with structurally related analogs, focusing on substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Polarity and Solubility: The 4-cyano-benzyl group in the target compound introduces strong electron-withdrawing effects, enhancing polarity compared to analogs with 4-methylsulfanyl-benzyl (e.g., CAS 1307498-20-9). This may improve aqueous solubility but reduce membrane permeability . Sulfamoyl-containing analogs (e.g., 5a) exhibit even higher polarity due to the sulfonamide moiety, as evidenced by their higher melting points (180–182°C for 5a vs. 143–144°C for heptanamide analog 5d) .

The N,N-dimethyl group in the target compound minimizes steric bulk, favoring synthetic accessibility and conformational flexibility .

Synthetic Yields :

- Compounds with simpler substituents (e.g., 5a) are synthesized in moderate yields (45–51%), while branched or bulky analogs may require optimized conditions .

Biological Activity

(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide is a complex organic compound notable for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising an amino group, a cyano group attached to a benzyl ring, and a butyramide moiety. Its dual hydrophilic and hydrophobic characteristics enhance its biological activity, making it a candidate for various pharmacological applications.

The biological activity of (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the amino group facilitates hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of target proteins, leading to diverse pharmacological effects including anti-inflammatory and analgesic properties.

Biological Activities

Research indicates that (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide exhibits various biological activities:

- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which is critical for its potential therapeutic applications.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide compared to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide | Cyano group, dimethyl substitutions | Potential antioxidant and enzyme inhibition |

| 4-Cyanobenzoyl chloride | Cyano-benzyl moiety; acyl chloride present | Lacks amino and butyramide groups |

| Benzyl cyanide | Cyano group on benzyl ring | Does not contain amino or butyramide groups |

| (S)-2-Amino-N-(4-cyanobenzyl)propionamide | Similar amino and cyano groups; propionamide moiety | Different carbon chain length |

This comparison illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies

- In Vitro Studies : Initial studies have employed biochemical assays to assess the binding affinity of (S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide to various enzymes. For instance, molecular docking simulations indicated strong interactions with cyclooxygenase enzymes, which are pivotal in inflammatory processes.

- In Vivo Experiments : Preliminary animal studies suggest that this compound may exhibit chemopreventive effects against certain types of cancer by inhibiting tumor growth through mechanisms independent of COX-2 pathways . Further investigations are necessary to elucidate the full spectrum of its anticancer potential.

Q & A

Q. How can degradation pathways be elucidated to inform storage and handling protocols?

- Methodological Answer : Forced degradation studies (e.g., oxidative stress with HO, photolysis under UV light) identify vulnerable sites (e.g., amide hydrolysis). LC-MS/MS characterizes degradation products, while Arrhenius modeling predicts shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.